

# Spectroscopic Characterization of 5-Bromo-3-chloropyridazine: A Technical Guide

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## Compound of Interest

Compound Name: 5-Bromo-3-chloropyridazine

Cat. No.: B1527063

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This in-depth guide provides a comprehensive overview of the spectroscopic data for **5-Bromo-3-chloropyridazine**, a key heterocyclic intermediate in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound. The guide emphasizes the rationale behind experimental choices and provides validated protocols for data acquisition.

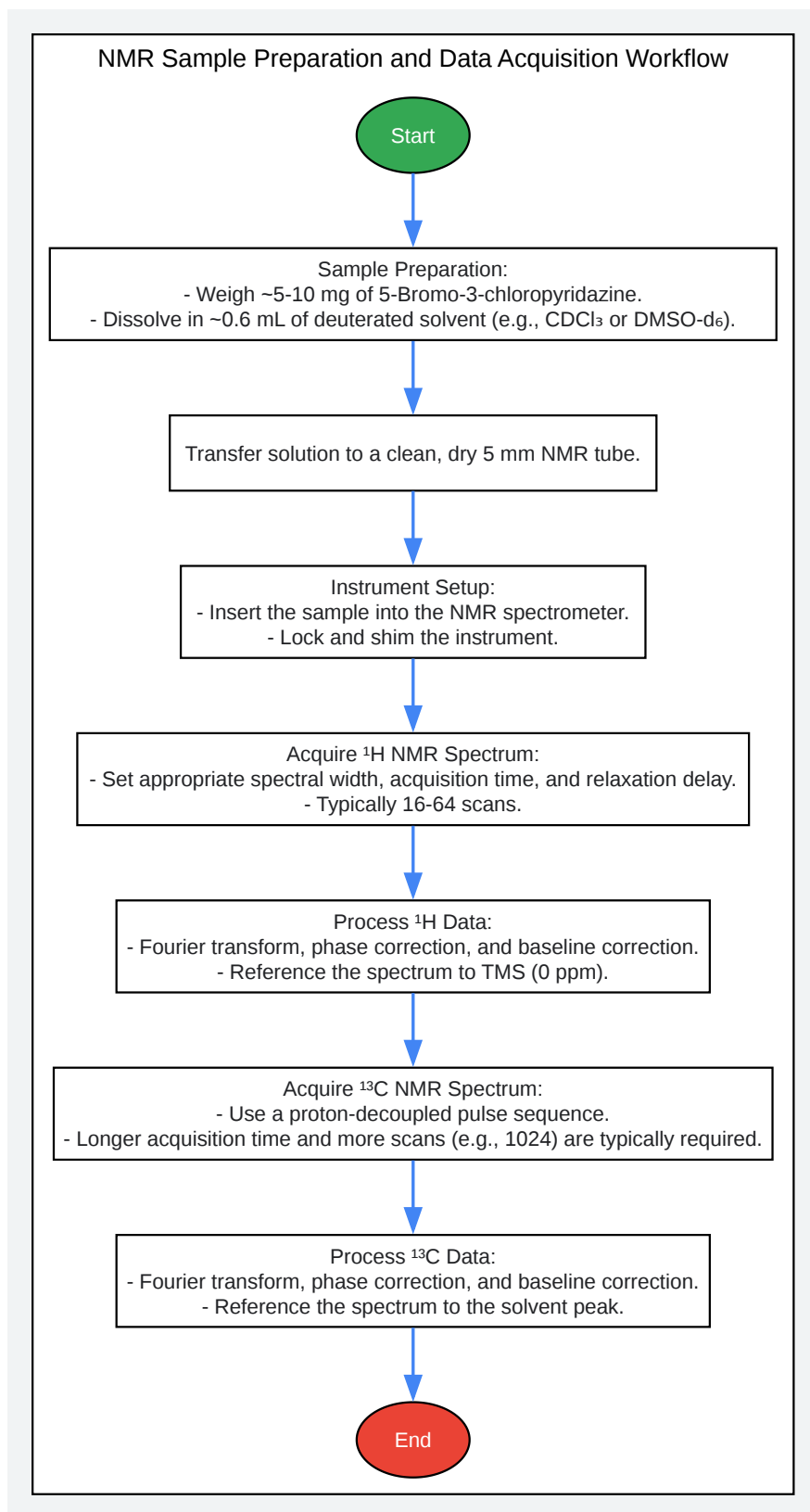
## Introduction

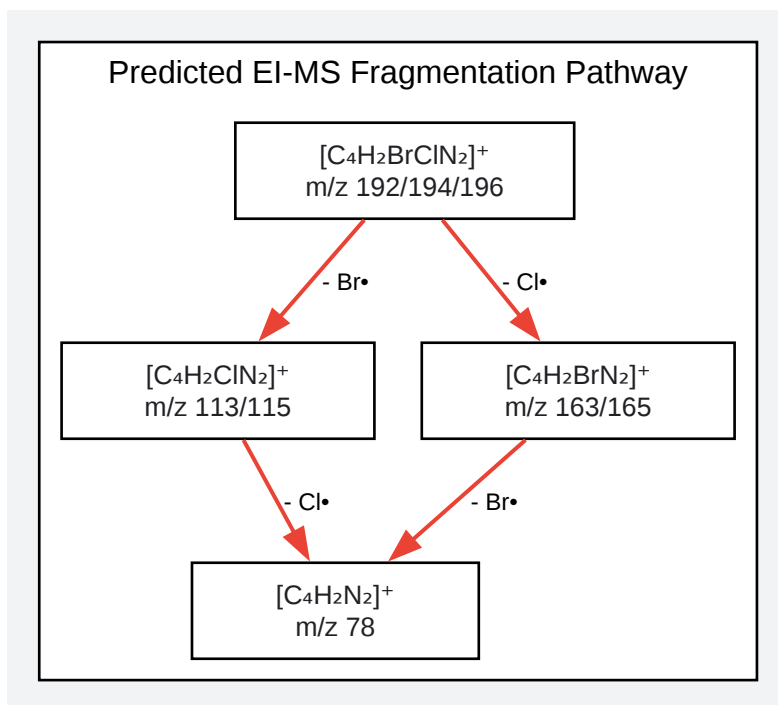
**5-Bromo-3-chloropyridazine** is a disubstituted pyridazine featuring two different halogen atoms. This substitution pattern creates a unique electronic environment within the aromatic ring, making spectroscopic analysis essential for confirming its structure and purity. Understanding the characteristic spectral signatures of this molecule is crucial for its application in synthetic chemistry, where it serves as a versatile building block for more complex molecular architectures. The spectroscopic techniques discussed herein—NMR, IR, and MS—provide complementary information to deliver a complete structural elucidation.

## Molecular Structure and Spectroscopic Overview

The structure of **5-Bromo-3-chloropyridazine**, with the IUPAC name **5-bromo-3-chloropyridazine** and CAS Number 1196155-33-5, dictates its spectroscopic behavior.<sup>[1][2]</sup> The pyridazine ring is an aromatic diazine system, and the presence of electron-withdrawing bromine and chlorine atoms significantly influences the chemical shifts of the ring protons and carbons in NMR spectroscopy. Similarly, the vibrational modes of the C-Br, C-Cl, and the

pyridazine ring system give rise to a characteristic fingerprint in the IR spectrum. Mass spectrometry provides the molecular weight and fragmentation pattern, which are vital for confirming the elemental composition and connectivity.





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## References

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- 2. 5-bromo-3-chloropyridazine | 1196155-33-5 [chemicalbook.com]
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